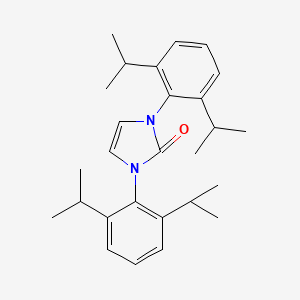

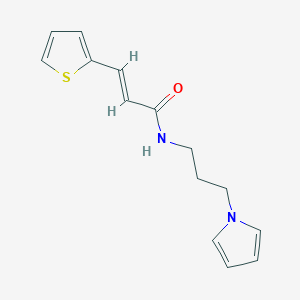

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is often used as an ionic liquid or a precursor to the synthesis of other ionic liquids. Ionic liquids are known for their unique properties, including low volatility, high thermal stability, and tunable solvation properties .

Synthesis Analysis

The synthesis of this compound involves the reaction of bis(2,6-diisopropylphenyl)imidazolin-2-imine with Me3N·AlH3, which results in the formation of {μ-LAlH2}2. The marked tendency of this product to release its hydride substituents is ascribed to the strong electron-donor character of the imidazolin-2-iminato ligand .Molecular Structure Analysis

The molecular weight of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2(3H)-one is 427.06 g/mol . The structure of this compound includes a very short Dy–N bond (2.12 Å) with the dysprosium(III) ion .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used as a catalyst in the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids . It has also been involved in the reversible carboxylation of N-heterocyclic carbenes .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 289-293 °C . It is known for its low volatility, high thermal stability, and tunable solvation properties .Aplicaciones Científicas De Investigación

Chemical Reactivity and Complex Formation

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one, also known as IPr, has been studied for its unique reactivity and ability to form complexes with various metals. For instance, Liu et al. (2013) demonstrated the formation of Iridium(I) and Chromium(II) complexes, highlighting its potential as a ligand in organometallic chemistry (Liu, Wesolek, Danopoulos, & Braunstein, 2013). Additionally, Fortman et al. (2010) showed that copper complexes with IPr can activate various X-H bonds, indicating broad reactivity for chemical transformations (Fortman, Slawin, & Nolan, 2010).

Catalysis and Organic Transformations

The use of IPr in catalysis, particularly in reactions like ring closing metathesis and hydroarylations, has been explored. Jafarpour et al. (1999) found that ruthenium complexes with IPr are effective catalysts for olefin metathesis, illustrating its utility in organic synthesis (Jafarpour, Huang, Stevens, & Nolan, 1999). Additionally, Michelet et al. (2015) reported on the catalytic activity of dibromoindium(III) cations complexed with IPr for alkynes and alkenes transformations (Michelet, Colard-Itté, Thiery, Guillot, Bour, & Gandon, 2015).

Radical Chemistry and Electron Transfer

Das et al. (2020) highlighted the role of IPr in radical chemistry, showing its potential as a single electron transfer reagent. This application is significant in organic transformations like alkene hydrosilylation and catalytic reduction of CO2 (Das, Ahmed, Rajendran, Adhikari, & Mandal, 2020).

Formation of Novel Structures

Research by Merling et al. (2012) involved the use of IPr in 1,3-dipolar cycloaddition reactions, leading to the formation of stable NHC-boryl-substituted triazoles and tetrazoles. These compounds represent new classes of molecules with potential applications in material science and pharmaceuticals (Merling, Lamm, Geib, Lacôte, & Curran, 2012).

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to be a part of the family of n-heterocyclic carbenes (nhcs), which are commonly used as ligands in organometallic chemistry .

Mode of Action

As an nhc, it likely acts as a strong σ-donor and weak π-acceptor, forming a bond with a metal center in organometallic complexes . This allows it to facilitate various catalytic reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-one. It is stored under inert gas (nitrogen or Argon) at 2-8°C to prevent decomposition and maintain stability . Exposure to air and moisture should be avoided .

Propiedades

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(27(28)30)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-20H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTSWMUYEUMHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=O)C3=C(C=CC=C3C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745180.png)

![Ethyl 4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2745181.png)

![N-cyclopentyl-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2745185.png)

![2-Chloro-N-[2-(1-methylpyrazol-4-yl)oxan-4-yl]acetamide](/img/structure/B2745186.png)

![4-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2745188.png)

![5-[(3-chlorophenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745190.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2745191.png)

![Ethyl 3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2745196.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea](/img/structure/B2745202.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-fluorophenyl)methanone](/img/structure/B2745203.png)